(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
This compound is related to 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids, which have been studied as novel GPR40 agonists with improved pharmacokinetic and safety profiles . GPR40 has become a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, a novel series of fused-ring phenyl propanoic acid analogues were designed, and comprehensive structure-activity relationship studies were conducted . Another study reported the synthesis of 2,3-dihydrobenzodioxin-containing 4,5-dihydro-1H-pyrazole derivatives .Molecular Structure Analysis
The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of the compounds and the receptor, resulting in progress of bioactivity . A docking simulation was performed to analyze the probable binding models and poses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve complex processes. For instance, one study reported the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite complex. For instance, one study reported the melting point, IR spectrum, and NMR data of a related compound .Scientific Research Applications
Inhibitors of B-Raf Kinase
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure, including C14 and D10, have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds showed significant biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, comparable to the positive control Erlotinib. This suggests their potential as therapeutic agents in the treatment of melanoma and other cancers related to B-Raf mutations (Yang et al., 2012).
Antibacterial and Antioxidant Activities
Synthesized derivatives containing pyrazole moieties have been found to display moderate antibacterial activity against various bacterial strains and moderate antioxidant activities. These findings suggest their potential application in the development of new antimicrobial and antioxidant agents (Lynda, 2021).
Anticancer Potential
A series of novel pyrazoline derivatives have been synthesized and evaluated for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) and primary hepatocytes. These compounds exhibited cytotoxicity in the micromolar range, with some showing significant inhibitory effects on HepG-2 cells, indicating their potential as anticancer agents (Xu et al., 2017).
Antimicrobial Activity
Several compounds, including those containing methoxy groups, have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential use in developing new antimicrobial drugs (Kumar et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been associated with the α2-adrenoceptor subtype c (alpha-2c) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
Similar compounds have been reported to have significant activity against cancer , suggesting that they may interact with their targets to inhibit cell proliferation or induce apoptosis.
Biochemical Pathways
Similar compounds have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may influence pathways related to oxidative stress and apoptosis.
Result of Action
Similar compounds have been reported to effectively suppress hydrogen peroxide-induced apoptosis , suggesting that the compound may have protective effects against oxidative stress at the cellular level.
Safety and Hazards
The safety and hazards associated with these compounds are often evaluated in the context of their pharmacokinetic profiles and in vivo efficacy. For instance, one study identified a compound with excellent pharmacokinetic properties, significant glucose-lowering efficacy, lower hepatobiliary transporter inhibition, and favorable druggability .
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)20-8-11(9-20)19-15-7-17-5-6-18-15/h1-7,11,14H,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQEZACARMGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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